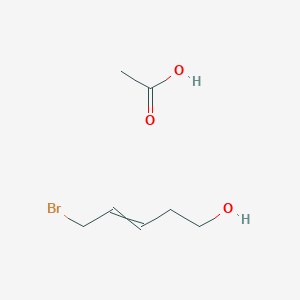

Acetic acid;5-bromopent-3-en-1-ol

Beschreibung

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in food preservation, chemical synthesis, and industrial processes. It is characterized by its pungent odor, miscibility with water, and role as a weak acid (pKa ≈ 4.76) . 5-Bromopent-3-en-1-ol (C₅H₉BrO) is a brominated unsaturated alcohol with a reactive hydroxyl group and a bromine substituent on a pentenol backbone.

Eigenschaften

CAS-Nummer |

144581-77-1 |

|---|---|

Molekularformel |

C7H13BrO3 |

Molekulargewicht |

225.08 g/mol |

IUPAC-Name |

acetic acid;5-bromopent-3-en-1-ol |

InChI |

InChI=1S/C5H9BrO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h1-2,7H,3-5H2;1H3,(H,3,4) |

InChI-Schlüssel |

XSALBODENOWLLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C(CO)C=CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromopent-3-en-1-ol typically involves the bromination of pent-3-en-1-ol followed by esterification with acetic acid. The bromination reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to maintain the desired product yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;5-bromopent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the brominated group to a hydroxyl group or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pentenol derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

5-Bromopent-3-en-1-ol is utilized as a key intermediate in the synthesis of various complex organic molecules. For instance, it has been employed in the stereoselective synthesis of biologically active compounds such as DL-histrionicotoxin and phenyl-ketone fatty acids. The reactivity of its double bond allows for further functionalization through various organic reactions, including nucleophilic additions and cycloadditions .

Pharmaceutical Applications

The combination of acetic acid and 5-bromopent-3-en-1-ol has shown potential in pharmaceutical applications. Acetic acid serves as a solvent or reagent in reactions that produce pharmacologically active compounds. For example, 5-bromopent-3-en-1-ol can be transformed into derivatives that exhibit anti-cancer properties or act as intermediates in the synthesis of steroid hormones .

Material Chemistry

In material chemistry, acetic acid is often used to modify surfaces or to create polymers. The presence of 5-bromopent-3-en-1-ol can enhance the properties of these materials by introducing specific functional groups that improve adhesion, flexibility, or thermal stability. This is particularly relevant in the development of coatings and adhesives .

Table 1: Comparison of Synthesis Methods for 5-Bromopent-3-en-1-ol

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 4-Pentene-1-alcohol + PBr₃ | 50.2 | Heating at 150°C for 6 hours |

| Coupling Reaction | Acrolein + Acetic Acid | Varies | Varies (temperature dependent) |

| Direct Synthesis | 1,5-Dibromopentane + DMF | 76 | Heating at 140°C for 4 hours |

Case Study 1: Synthesis of Steroidal Compounds

A study demonstrated the use of acetic acid and 5-bromopent-3-en-1-ol in synthesizing steroidal compounds. The reaction involved the formation of an allylic bromide from the alcohol, followed by nucleophilic substitution to introduce various substituents. This approach yielded high selectivity for desired products while minimizing by-products .

Case Study 2: Development of Anti-Cancer Agents

Research has shown that derivatives of 5-bromopent-3-en-1-ol possess anti-cancer properties. In one study, compounds synthesized from this intermediate were tested against various cancer cell lines, revealing significant cytotoxic effects. Acetic acid was used to facilitate the reaction conditions necessary for producing these derivatives efficiently .

Wirkmechanismus

The mechanism of action of acetic acid;5-bromopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Acetic Acid vs. Formic Acid and Glacial Acetic Acid

Acetic acid is often compared to formic acid (HCOOH) and glacial acetic acid due to structural and functional similarities:

| Property | Acetic Acid | Formic Acid | Glacial Acetic Acid |

|---|---|---|---|

| Structure | CH₃COOH (2-carbon) | HCOOH (1-carbon) | CH₃COOH (≥99% purity) |

| pKa | 4.76 | 3.75 | 4.76 |

| Boiling Point (°C) | 118 | 100.8 | 118 |

| Applications | Food preservative, chemical synthesis | Textile dyeing, fuel cells | Industrial solvent, chemical synthesis |

| Reactivity | Moderate acidity, esterification | Stronger acidity, decarboxylation | High corrosivity, solvent |

Formic acid’s higher acidity (pKa 3.75) arises from its lack of electron-donating methyl groups, which destabilizes the conjugate base . Glacial acetic acid, being anhydrous, is preferred in reactions requiring water-free conditions, such as acetylation .

5-Bromopent-3-en-1-ol vs. Other Brominated Alcohols

Brominated alcohols like 5-bromopent-3-en-1-ol share reactivity patterns with other halogenated alcohols, such as 3-bromocyclopentanol or 4-bromobenzyl alcohol. Key differences include:

- Electrophilic Reactivity : The bromine atom in 5-bromopent-3-en-1-ol enhances electrophilic substitution reactions, similar to 2-(4-bromophenyl)acetic acid derivatives .

- Hydroxyl Group Activity : The allylic hydroxyl group in 5-bromopent-3-en-1-ol may undergo oxidation or elimination more readily than saturated bromo-alcohols due to conjugation with the double bond.

- Thermal Stability: Brominated alkenols like 5-bromopent-3-en-1-ol are less stable than their saturated analogs, as seen in studies on bromocyclopentene derivatives .

Combined Properties of Acetic Acid and 5-Bromopent-3-en-1-ol

In mixtures, acetic acid could protonate the hydroxyl group of 5-bromopent-3-en-1-ol, forming an ester or acetylation product under catalytic conditions. This interaction mirrors ethanol-acetic acid esterification to form ethyl acetate . However, the bromine substituent may sterically hinder such reactions compared to simpler alcohols.

Biochemical Implications

- Proteomic Responses : Acetic acid stress in bacteria downregulates oxidoreductases (e.g., NADH:flavin oxidoreductase) and upregulates chaperonins, as observed in Acetobacter pasteurianus . Similar stress responses might occur with brominated alcohols due to oxidative damage from bromine radicals.

- Metabolic Flux: Overexpression of pyrroloquinoline quinone-alcohol dehydrogenase (PQQ-ADH) in acetic acid bacteria enhances ethanol oxidation but reduces tricarboxylic acid cycle activity . Brominated compounds could further disrupt metabolic pathways by alkylating enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.